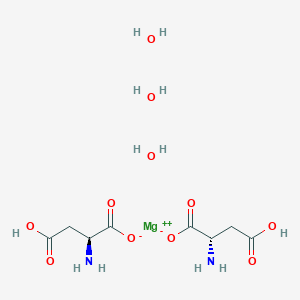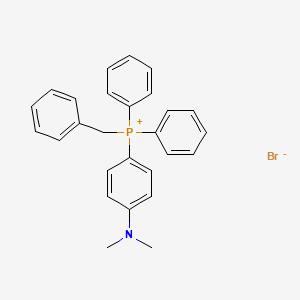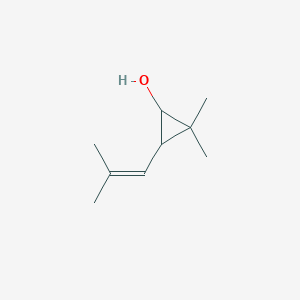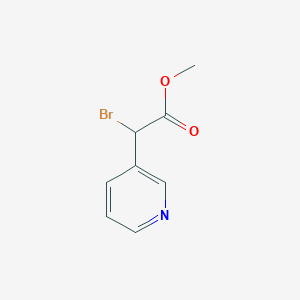![molecular formula C10H10ClN3O2 B13142052 (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group and a chloro substituent on the pyridine ring further enhances its chemical reactivity and biological activity.
準備方法
The synthesis of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
-
Formation of the Pyrrolo[2,3-b]pyridine Core: : The pyrrolo[2,3-b]pyridine core can be synthesized by reacting a pyrrole derivative with a pyridine derivative under specific conditions. For example, the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde at 50°C can yield the desired core structure .
-
Introduction of the Chloro Substituent: : The chloro substituent can be introduced through a halogenation reaction. This can be achieved by treating the pyrrolo[2,3-b]pyridine core with a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
-
Amino Group Introduction: : The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the chloro-substituted pyrrolo[2,3-b]pyridine with an amine under suitable conditions .
-
Formation of the Propanoic Acid Moiety: This can be achieved through a carboxylation reaction, where the amino-substituted pyrrolo[2,3-b]pyridine is treated with carbon dioxide under basic conditions .
化学反応の分析
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
-
Reduction: : The compound can also undergo reduction reactions, where the chloro substituent can be reduced to form a hydrogen-substituted derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides .
科学的研究の応用
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules.
-
Biology: : The compound has been studied for its potential biological activities, including its ability to inhibit specific enzymes and receptors. It has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation and migration .
-
Medicine: : Due to its biological activities, the compound has potential therapeutic applications. It has been investigated as a potential anticancer agent, as it can inhibit the growth and proliferation of cancer cells .
-
Industry: : The compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the design of novel industrial products .
作用機序
The mechanism of action of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity and preventing downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: : This compound has a similar core structure but lacks the amino and propanoic acid moieties .
-
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: : This compound has a chloro substituent at a different position on the pyridine ring .
-
1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol: : This compound lacks the chloro substituent and has a hydroxyl group instead .
The uniqueness of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid lies in its specific substitution pattern and the presence of both amino and propanoic acid moieties, which contribute to its distinct chemical reactivity and biological activity .
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10ClN3O2/c11-9-5-1-2-13-10(5)14-4-6(9)7(12)3-8(15)16/h1-2,4,7H,3,12H2,(H,13,14)(H,15,16)/t7-/m0/s1 |
InChIキー |
MIQSMAYAHWWXER-ZETCQYMHSA-N |
異性体SMILES |
C1=CNC2=NC=C(C(=C21)Cl)[C@H](CC(=O)O)N |
正規SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


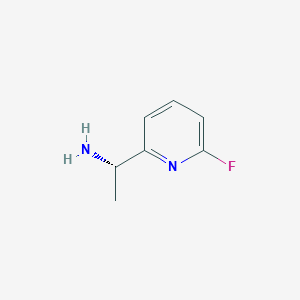
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)

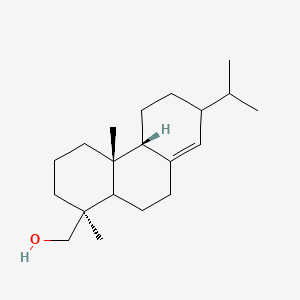
![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
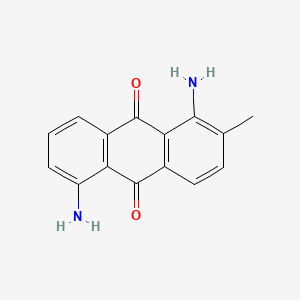
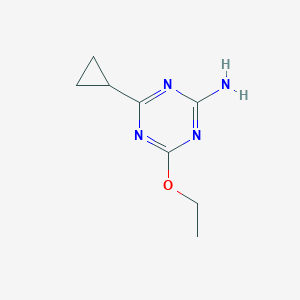
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
